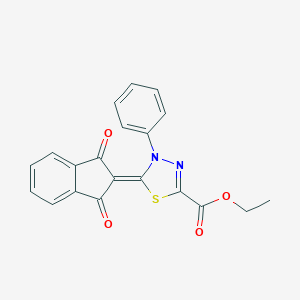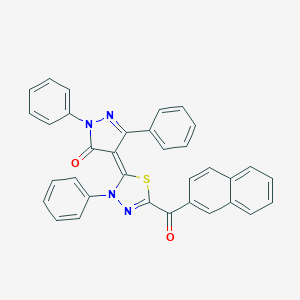![molecular formula C25H19N3O3S2 B283149 Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283149.png)
Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, also known as MDPT, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been found to have stimulant properties. MDPT is a relatively new compound, and there is limited research available on its properties and effects.
作用机制
The mechanism of action of Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is not well understood. However, it is believed to act as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This may lead to increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been found to have stimulant properties, and it may produce a range of biochemical and physiological effects. These effects may include increased heart rate and blood pressure, increased body temperature, and decreased appetite. Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate may also produce psychological effects, such as increased alertness, energy, and euphoria.
实验室实验的优点和局限性
Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate may have potential applications in the field of neuroscience research, particularly in the study of the brain's reward system and the effects of stimulant drugs. However, there are also limitations to using Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate in lab experiments. For example, its effects may be difficult to control, and it may produce unpredictable results.
未来方向
There are many potential future directions for research on Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate. One area of interest may be the development of new synthetic compounds that have similar properties to Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate but with fewer side effects. Another area of research may be the study of the long-term effects of Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate use, particularly on the brain and other organs. Additionally, further research may be needed to better understand the mechanism of action of Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate and its potential applications in the field of neuroscience research.
In conclusion, Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is a synthetic compound that has stimulant properties and may have potential applications in the field of neuroscience research. However, there is limited research available on its properties and effects, and further research is needed to better understand its mechanism of action and potential applications.
合成方法
Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is a synthetic compound that can be produced through a variety of methods. One of the most common methods for synthesizing Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate involves the reaction of benzaldehyde, thiourea, and methyl acetoacetate in the presence of a base. The resulting product is then treated with a reducing agent to produce Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate.
科学研究应用
Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been the subject of limited scientific research, and its properties and effects are not well understood. However, it has been found to have stimulant properties, and it may have potential applications in the field of neuroscience research.
属性
分子式 |
C25H19N3O3S2 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC 名称 |
methyl (7Z)-7-benzylidene-8-oxo-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H19N3O3S2/c1-31-24(30)22-26-28(20-15-9-4-10-16-20)25(33-22)27(19-13-7-3-8-14-19)23(29)21(32-25)17-18-11-5-2-6-12-18/h2-17H,1H3/b21-17- |
InChI 键 |
VBNVPUXUOUKNKJ-FXBPSFAMSA-N |
手性 SMILES |
COC(=O)C1=NN(C2(S1)N(C(=O)/C(=C/C3=CC=CC=C3)/S2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
COC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
COC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)


![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)

![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![3-Benzoyl-2-(3,4-dimethoxyphenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283084.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
![(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)